Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate

Dihydrofolate reductase DHFR inhibition Antiproliferative screening

Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate (CAS 1242829-56-6) belongs to the morpholine-4-sulfonyl benzoate ester chemotype. It is distinguished from many in-class compounds by the presence of a methylene spacer between the aromatic ring and the sulfonyl group, which extends the morpholine-sulfonyl pharmacophore away from the benzoate core.

Molecular Formula C13H17NO5S
Molecular Weight 299.34
CAS No. 1242829-56-6
Cat. No. B2540354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(morpholine-4-sulfonyl)methyl]benzoate
CAS1242829-56-6
Molecular FormulaC13H17NO5S
Molecular Weight299.34
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CS(=O)(=O)N2CCOCC2
InChIInChI=1S/C13H17NO5S/c1-18-13(15)12-4-2-11(3-5-12)10-20(16,17)14-6-8-19-9-7-14/h2-5H,6-10H2,1H3
InChIKeyUYFHAQMSTMWQHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate (CAS 1242829-56-6): A para-Sulfonylmethyl Benzoate Building Block with Defined Enzyme Interaction Data


Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate (CAS 1242829-56-6) belongs to the morpholine-4-sulfonyl benzoate ester chemotype. It is distinguished from many in-class compounds by the presence of a methylene spacer between the aromatic ring and the sulfonyl group, which extends the morpholine-sulfonyl pharmacophore away from the benzoate core. In BindingDB, this compound is associated with assay entries measuring inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 cells [1] and phosphodiesterase type 4A (PDE4A) [2], providing two enzyme-level data anchors largely absent for closely related analogs.

Why Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate Cannot Be Substituted by Closest Analogs


Although the morpholine-4-sulfonyl benzoate class contains numerous commercially available analogs, the target compound occupies a narrow structural niche defined by three concurrent features: (1) a para-substituted benzoate ester, (2) a methylene spacer between the phenyl ring and the sulfonyl, and (3) an intact morpholine ring. Closest analogs that differ in any single feature—such as the ortho-substituted isomer Methyl 2-(morpholine-4-sulfonyl)benzoate (CAS 502182-56-1) or the des-methylene analog Methyl 4-(morpholin-4-ylsulfonyl)benzoate (CAS 332413-01-1)—possess different molecular geometries, distinct hydrogen-bond acceptor/donor profiles, and documented divergent biological activity profiles that preclude direct one-to-one replacement [1]. Furthermore, the carboxylic acid analog 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid (CAS 1098366-71-2) introduces an ionizable proton that alters solubility, logD, and hydrogen-bonding capacity, while the ethyl ester ortho-substituted variant Ethyl 2-(morpholine-4-sulfonyl)benzoate changes both the ester leaving group and aromatic substitution pattern simultaneously . Structure-activity relationship (SAR) studies on morpholine-containing sulfonamide chemotypes confirm that even single-atom changes between the aromatic ring and the sulfonamide moiety can shift potency by orders of magnitude across multiple target classes [2].

Quantitative Evidence Guide: Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate vs. Closest Analogs


DHFR Inhibitory Activity: Target Compound vs. Ortho-Substituted Isomer

The target compound Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate has been directly tested for DHFR inhibitory activity derived from L1210 cells and deposited in BindingDB [1]. In contrast, the ortho-substituted isomer Methyl 2-(morpholine-4-sulfonyl)benzoate (CAS 502182-56-1) has been reported to act as a DHFR inhibitor in cancer cell line contexts (A-549, MCF-7) but lacks the same DHFR enzyme-level quantitative annotation in BindingDB [2]. Although both compounds share the morpholine-sulfonyl-benzoate core, the para-methylene substitution pattern in the target compound alters the spatial presentation of the sulfonyl pharmacophore relative to the ester, which may account for differences in enzyme inhibition profiles.

Dihydrofolate reductase DHFR inhibition Antiproliferative screening

PDE4A Inhibitory Activity: A Second Enzyme Target Anchor Not Reported for Closest Analogs

In addition to DHFR, the target compound has been evaluated in vitro for inhibitory activity on unpurified recombinant PDE4A, with affinity data deposited under ChEMBL_155727 (CHEMBL760761) [1]. This provides a second defined enzyme-level interaction profile. In contrast, none of the closest structural analogs—including Methyl 4-(morpholin-4-ylsulfonyl)benzoate (CAS 332413-01-1), 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid (CAS 1098366-71-2), or Ethyl 2-(morpholine-4-sulfonyl)benzoate—have comparable PDE4A data deposited in BindingDB or ChEMBL. The dual DHFR–PDE4A annotation for the target compound distinguishes it from analogs that are either entirely unannotated or linked to different target classes.

Phosphodiesterase 4A PDE4 inhibition Anti-inflammatory screening

Scaffold-Level Selectivity: Morpholine-4-Sulfonylbenzamide Chemotype Demonstrates Tunable Kinase vs. HDAC Selectivity

Although direct selectivity data for the target compound are not publicly available, structure-activity relationship (SAR) studies on the broader morpholine-4-sulfonyl benzamide/benzoate chemotype provide class-level inference about selectivity determinants. In a systematic study of sulfamoyl benzamide derivatives as selective h-NTPDase inhibitors, the most potent compound (3i, containing a morpholine-4-carbonyl benzenesulfonamide motif) achieved IC50 = 2.88 ± 0.13 μM against h-NTPDase1, with selectivity over related ectonucleotidases driven by the morpholine-sulfonyl substitution pattern [1]. Separately, morpholinosulfonyl-containing isatin derivatives have demonstrated EGFR inhibitory activity with IC50 values as low as 23 nM, where the morpholinosulfonyl moiety directly contributes to kinase active-site occupancy [2]. These class-level findings establish that the morpholine-4-sulfonyl pharmacophore—shared by the target compound—is a selectivity-determining structural element whose precise contribution to target engagement cannot be assumed to be equivalent across analogs with differing aromatic substitution patterns or spacer lengths.

Kinase inhibition HDAC inhibition Selectivity profiling

Physicochemical Differentiation: Methylene Spacer Lowers Calculated logP vs. Direct Sulfonyl Analogs

The presence of a methylene (–CH2–) spacer between the phenyl ring and the sulfonyl group in the target compound introduces a measurable difference in calculated lipophilicity compared to the des-methylene analog Methyl 4-(morpholin-4-ylsulfonyl)benzoate (CAS 332413-01-1). In the des-methylene analog, the sulfonyl is directly conjugated to the aromatic ring, which withdraws electron density and reduces the cLogP contribution of the sulfonyl group. The insertion of the methylene spacer in the target compound breaks this conjugation, slightly increasing calculated logP and altering the spatial orientation of the morpholine ring relative to the benzoate plane . This difference is structurally analogous to the well-characterized contrast between arylsulfonamides and arylmethanesulfonamides, where the methylene insertion consistently shifts logD by approximately +0.3 to +0.5 units and alters pKa of adjacent functional groups [1].

Lipophilicity logP Physicochemical property optimization

Ester vs. Carboxylic Acid: The Methyl Ester Protects Against Ionization-Dependent Solubility Variability

The closest carboxylic acid analog, 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid (CAS 1098366-71-2), differs from the target compound solely by the methyl ester → carboxylic acid transformation. This single functional group change introduces a titratable proton (predicted pKa ≈ 3.8–4.2 for the benzoic acid moiety) that renders the compound ionized at physiological pH, substantially increasing aqueous solubility but reducing passive membrane permeability compared to the neutral methyl ester . For cell-based assays, the methyl ester form may serve as a membrane-permeable prodrug that undergoes intracellular esterase cleavage to release the active carboxylic acid. This ester/acid pair offers a built-in tool compound strategy: the methyl ester for cellular permeability screening, and the carboxylic acid for biochemical target engagement assays—a paired approach that is not available with analogs lacking the corresponding ester/acid pair.

Prodrug design Solubility optimization Carboxylic acid bioisostere

Synthetic Tractability: Methylene Spacer Enables Modular Derivatization Not Accessible with Direct Sulfonyl Analogs

The target compound's methylene spacer serves not only as a physicochemical differentiator but also as a synthetic handle for further derivatization. The benzylic –CH2–SO2– position can undergo α-sulfonyl carbanion chemistry (deprotonation and alkylation) to introduce additional substituents at the bridging carbon, generating branched sulfonylmethyl analogs that are inaccessible from the des-methylene variant Methyl 4-(morpholin-4-ylsulfonyl)benzoate (CAS 332413-01-1) . Additionally, the methyl ester can be selectively hydrolyzed to the carboxylic acid (CAS 1098366-71-2) under mild conditions, or converted to amides, hydrazides, or other ester derivatives through standard transformations . This dual derivatizability—at both the ester terminus and the sulfonyl α-carbon—makes the target compound a more versatile synthetic intermediate than any single closest analog.

Synthetic chemistry Building block versatility Modular SAR

Optimal Application Scenarios for Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate Based on Evidence


DHFR-Focused Antiproliferative Screening Cascades

The target compound is the only analog in this scaffold space with deposited DHFR enzyme inhibition data (L1210-derived) in BindingDB [1]. For screening programs targeting dihydrofolate reductase as a primary or counter-screen endpoint, this compound provides a retrievable quantitative reference point that the ortho isomer (CAS 502182-56-1) and other closest analogs lack. Researchers can use it as an annotated starting point for DHFR SAR without the need for de novo enzyme assay development.

Dual-Target (DHFR / PDE4A) Probe Development

The target compound carries activity annotations against both DHFR and PDE4A in BindingDB [1], a dual annotation profile not shared by any closest analog. This makes it uniquely suited for multi-target screening campaigns where understanding polypharmacology is essential, or for programs seeking to optimize selectivity between folate pathway enzymes and phosphodiesterase family members.

Cell-Permeable Prodrug / Biochemical Probe Paired Workflows

The availability of both the methyl ester (CAS 1242829-56-6) and its corresponding carboxylic acid (CAS 1098366-71-2) enables a paired experimental design: the methyl ester form can be used in cell-based assays where passive membrane permeability is required, while the carboxylic acid form can serve as the direct enzyme inhibitor in biochemical assays [1]. This built-in ester/acid pair strategy is not available with analogs that lack the complementary acid or ester form.

Multi-Vector SAR Library Construction Around the Morpholine-Sulfonyl Pharmacophore

With three distinct derivatizable positions (methyl ester, benzylic α-sulfonyl carbon, and morpholine ring), the target compound supports more diversified SAR exploration than the des-methylene analog (2 positions) or the ortho isomer (2 positions for para-directed SAR) [1]. Medicinal chemistry teams building focused libraries around the morpholine-sulfonyl chemotype can sample a broader chemical space with a smaller set of starting building blocks by choosing this compound as the core scaffold.

Quote Request

Request a Quote for Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.